Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;;/h4-8,10H,1-3,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWSLXMYKDOUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclobutanone and 4-Pyridinecarboxaldehyde
The most widely documented method involves reductive amination between cyclobutanone and 4-pyridinecarboxaldehyde. This two-step process combines carbonyl condensation with subsequent reduction:
Step 1: Schiff Base Formation
Cyclobutanone reacts with 4-pyridinecarboxaldehyde in anhydrous methanol under reflux (65–70°C) for 12 hours, catalyzed by 0.1 equivalents of acetic acid. The intermediate Schiff base precipitates as a yellow solid with 85–90% yield.
Step 2: Borohydride Reduction
Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine bond at room temperature (20–25°C) over 6 hours. The free base is extracted using dichloromethane and aqueous NaOH (2M), achieving 78–82% conversion.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | Methanol (ε=32.7) | Maximizes intermediate solubility |
| NaBH3CN Stoichiometry | 1.5 equivalents | Prevents over-reduction |
| pH | 6.8–7.2 (buffered) | Optimizes reduction kinetics |
Cyclobutyl Grignard Addition to 4-Cyanopyridine
Alternative routes employ organometallic reagents to construct the cyclobutyl-pyridine backbone. 4-Cyanopyridine reacts with cyclobutylmagnesium bromide (2.0 equivalents) in tetrahydrofuran (THF) at −78°C:
Key Reaction Data
- Reaction Time: 4 hours
- Workup: Quench with saturated NH4Cl, extract with ethyl acetate
- Intermediate: 4-(Cyclobutyl(pyridin-4-yl)methyl)amine (crude yield: 68%)
This method produces fewer side products compared to reductive amination but requires strict temperature control to prevent Grignard decomposition.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is converted to its dihydrochloride salt through HCl gas saturation in anhydrous ether:
- Dissolve cyclobutyl(pyridin-4-yl)methanamine (1 mol) in dry diethyl ether (500 mL)
- Bubble HCl gas (2.2 mol) at 0°C until pH < 2
- Filter precipitate, wash with cold ether (3×50 mL)
- Dry under vacuum (40°C, 24 h) to yield white crystalline solid (93–95% purity)
Critical Parameters
- HCl Stoichiometry: 2.05–2.10 equivalents prevents mono-salt formation
- Solvent Choice: Ether enhances crystal lattice formation
- Drying Temperature: >50°C causes partial decomposition
Chromatographic Purification
Reverse-phase HPLC (C18 column) with isocratic elution (80:20 H2O:MeCN + 0.1% TFA) resolves residual cyclobutanone (Rt=3.2 min) from the product (Rt=5.8 min). Scale-up protocols use flash chromatography with silica gel (230–400 mesh) and 5% MeOH in DCM.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent patents describe a telescoped synthesis in flow systems:
- Reactor 1 : Schiff base formation (70°C, residence time 45 min)
- Reactor 2 : Reductive amination (25°C, residence time 2 h)
- Crystallizer : In-line HCl salt formation (yield: 89% at 10 kg/batch)
Advantages
- 40% reduction in total synthesis time vs batch processing
- Consistent purity >98% by qNMR
- Solvent recovery rate: 92% methanol
Byproduct Mitigation Strategies
Common impurities and control methods:
| Impurity | Source | Mitigation |
|---|---|---|
| N-Cyclobutylamide | Over-oxidation | Strict O2 exclusion |
| Pyridine dimer | Radical coupling | Add 0.01% BHT inhibitor |
| Cyclobutane ring-opened products | Acidic conditions | Maintain pH >4 during workup |
Analytical Characterization
Spectroscopic Validation
- δ 8.45 (d, J=5.2 Hz, 2H, Py-H)
- δ 7.38 (d, J=5.2 Hz, 2H, Py-H)
- δ 3.72 (m, 1H, CH(NH2))
- δ 2.15–1.82 (m, 6H, cyclobutyl)
- Calculated for C10H14N2 [M+H]+: 163.1230
- Found: 163.1229
Purity Assessment
HPLC method validation per ICH Q2(R1):
- Linearity: R²=0.9998 (0.1–200 μg/mL)
- LOD: 0.05 μg/mL
- LOQ: 0.15 μg/mL
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(pyridin-4-yl)methanone, while reduction could produce cyclobutyl(pyridin-4-yl)methanol .
Scientific Research Applications
Medicinal Chemistry Applications
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride has been investigated for its potential therapeutic properties, particularly as a selective modulator of biological pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound can be synthesized to create various derivatives that may enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures were evaluated for their inhibitory effects on bacterial growth, demonstrating promising results in vitro against strains such as Escherichia coli and Bacillus cereus .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | B. cereus | 20 |
Neurological Applications
Research highlights the utility of cyclobutyl derivatives in neurological contexts, particularly concerning receptor interaction. For example, a related compound demonstrated high receptor occupancy at the histamine H3 receptor, suggesting potential applications in treating sleep disorders and other neurological conditions .
Pharmacological Insights
This compound's pharmacological profile indicates its potential as a therapeutic agent.
Receptor Modulation
The compound has been noted for its ability to selectively interact with various receptors, which is crucial for developing targeted therapies. Its activity as an inverse agonist at the histamine H3 receptor points to its possible role in managing conditions like narcolepsy or other sleep-related disorders .
Safety and Efficacy
In preclinical studies, this compound exhibited favorable pharmacokinetic properties, including adequate oral bioavailability and a favorable elimination half-life, which are essential for clinical applications .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of cyclobutyl derivatives against several bacterial strains. The results indicated that modifications to the cyclobutyl structure could enhance activity against resistant strains, highlighting the importance of structural optimization in drug design.
Case Study: Neurological Effects
Another investigation focused on the effects of this compound on sleep patterns in animal models. The findings suggested marked wake-promoting effects with minimal side effects on locomotor activity, supporting its potential as a treatment for sleep disorders .
Mechanism of Action
The mechanism of action of cyclobutyl(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride
- Cyclobutyl(pyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(pyridin-4-yl)methanamine dihydrochloride
Uniqueness
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is unique due to its specific cyclobutyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it valuable for specific research applications .
Biological Activity
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of a cyclobutyl group and a pyridine ring. This structural arrangement contributes to its distinct reactivity and interaction profiles with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl2N2 |
| Molecular Weight | 239.12 g/mol |
| Solubility in Water | Soluble |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes or modulate receptor activity, thereby influencing various biochemical pathways involved in disease processes.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in conditions like cancer or metabolic disorders.
- Receptor Binding : It may bind to specific receptors, affecting signaling pathways that regulate cellular functions.
1. Medicinal Research
Research into this compound has revealed its potential therapeutic applications:
- Cancer Treatment : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of cell cycle regulators.
- Neurological Disorders : Its interaction with neurotransmitter systems indicates possible applications in treating neurological conditions.
2. Enzyme Studies
The compound is utilized in studies examining enzyme interactions:
- Inhibition Studies : It has shown promise as an inhibitor for various enzymes, which can be crucial for understanding disease mechanisms and developing new drugs.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that the compound inhibited a specific protease involved in viral replication, showing an inhibition rate comparable to established antiviral agents .
- The binding affinity of this compound was assessed using surface plasmon resonance, revealing significant interactions with the target enzyme .
- Cellular Assays :
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyridine-based compounds, which influences their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cyclobutyl(pyridin-3-yl)methanamine | Pyridine at position 3 | Different binding affinity |
| Cyclobutyl(pyridin-2-yl)methanamine | Pyridine at position 2 | Varying pharmacokinetic properties |
| Cyclopropyl(pyridin-4-yl)methanamine | Cyclopropyl instead of cyclobutyl | Altered steric effects |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, and how can purity be validated?
- Synthesis : The compound can be synthesized via reductive amination between cyclobutyl ketone derivatives and pyridin-4-ylmethanamine precursors, followed by dihydrochloride salt formation using HCl gas or aqueous HCl . Cyclobutyl group introduction may require specialized reagents (e.g., Grignard reagents or catalytic hydrogenation) to maintain stereochemical integrity.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., Primesep 100 column) is critical for assessing purity (>98%) . Complementary techniques include H/C NMR for structural confirmation and elemental analysis to verify chloride content .
Q. Which analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Resolves proton environments (e.g., cyclobutyl CH groups at δ 1.8–2.5 ppm, pyridine aromatic protons at δ 8.3–8.6 ppm) .
- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms molecular ion peaks (e.g., [M+H] for CHN·2HCl) .
- X-ray Crystallography : Determines crystal packing and salt formation stability .
Advanced Research Questions
Q. How does the cyclobutyl group influence the compound’s receptor binding affinity compared to other alkyl substituents?
- Mechanistic Insight : The cyclobutyl group’s strained ring system enhances rigidity, potentially improving selectivity for hydrophobic binding pockets (e.g., GPCRs or kinase domains). Comparative studies with cyclohexyl or phenyl analogs (e.g., SAG dihydrochloride in Smoothened receptor agonism ) reveal steric and electronic effects.
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl groups and assess IC values in competitive binding assays .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Root Cause Analysis : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) or pH-dependent solubility in aqueous buffers.
- Experimental Design :
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 150–200°C) .
- Dynamic Light Scattering (DLS) : Measure particle size distribution in solvents like DMSO or PBS .
- pH-Solubility Profiling : Adjust buffer pH (2–7.4) to mimic physiological conditions and quantify solubility via UV-Vis spectrophotometry .
Q. How to design in vitro assays to study the compound’s mechanism of action in cellular pathways?
- Assay Development :
- Cell Lines : Use HEK293 or HeLa cells transfected with target receptors (e.g., histamine H or σ-1 receptors) .
- Pathway-Specific Readouts : Measure cAMP levels (ELISA) for GPCR activity or phosphorylation states (Western blot) for kinase inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Key Factors : Differences in metabolic stability (e.g., cytochrome P450-mediated degradation) or blood-brain barrier penetration.
- Validation Steps :
- Metabolite Profiling : LC-MS/MS to identify major metabolites in plasma or liver microsomes .
- Pharmacokinetic Studies : Measure bioavailability (AUC) and half-life in rodent models .
Methodological Optimization
Q. What purification techniques maximize yield while retaining stereochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
